Molecular structure and weight of 2,3-Dinitronaphthalene-1-sulfonic acid
Molecular structure and weight of 2,3-Dinitronaphthalene-1-sulfonic acid
CAS No: 71873-00-2 | Molecular Weight: 298.23 g/mol
Executive Summary
This technical guide provides a comprehensive structural and physicochemical analysis of 2,3-Dinitronaphthalene-1-sulfonic acid , a specialized nitro-aromatic intermediate. While less ubiquitous than its 2,4- or 1,5- isomers (such as those found in Flavianic acid derivatives), this compound represents a critical scaffold in the study of steric crowding in polynitro-naphthalenes and serves as a potential precursor for functionalized amino-naphthalene dyes.
This document details the molecular architecture, theoretical synthesis pathways, physicochemical properties, and safety protocols required for high-integrity research applications.
Molecular Architecture & Weight Analysis
Structural Identity
The molecule consists of a naphthalene bicyclic core substituted with a sulfonic acid group at position C1 and two nitro groups at positions C2 and C3. This "1,2,3" substitution pattern introduces significant steric strain, distinguishing it from thermodynamically favored isomers.
| Parameter | Value |
| IUPAC Name | 2,3-Dinitronaphthalene-1-sulfonic acid |
| CAS Number | 71873-00-2 |
| Molecular Formula | C₁₀H₆N₂O₇S |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=C2SO3O)[O-])[O-]) |
| Exact Mass | 298.005 g/mol |
Molecular Weight Breakdown
The precise molecular weight is calculated based on standard atomic weights.
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) | Contribution (%) |
| Carbon (C) | 10 | 12.011 | 120.11 | 40.27% |
| Hydrogen (H) | 6 | 1.008 | 6.05 | 2.03% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 9.39% |
| Oxygen (O) | 7 | 15.999 | 111.99 | 37.55% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 10.75% |
| Total MW | 298.23 | 100% |
Steric & Electronic Analysis
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Steric Crowding (The "Buttressing Effect") : The proximity of the bulky sulfonic acid group (C1) and the nitro group (C2) creates significant torsional strain. The C2-nitro group is likely forced out of coplanarity with the naphthalene ring to minimize repulsion with the C1-sulfonate oxygen atoms.
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Electronic Deactivation : The presence of two strong electron-withdrawing nitro groups (-NO₂) and a sulfonic acid group (-SO₃H) renders the naphthalene ring highly electron-deficient. This makes the ring resistant to electrophilic attack but highly susceptible to nucleophilic aromatic substitution (S_NAr), particularly at the C4 position if leaving groups were present, or reduction of the nitro groups.
Synthesis & Reaction Pathways[2][3][4][5]
Synthesis Logic (Retrosynthetic Analysis)
Direct sulfonation/nitration of naphthalene typically yields 1,5- or 1,8- isomers due to the directing effects of the first substituent. The 2,3-dinitro-1-sulfonic acid isomer requires a directed synthesis, likely proceeding via the nitration of a specific naphthalene-sulfonic acid precursor under controlled conditions to overcome the thermodynamic preference for the other ring.
Diagram: Theoretical Synthesis Workflow
The following diagram illustrates the logical flow for isolating specific polynitro-naphthalene isomers.
Caption: Logical flow for the synthesis of polynitro-naphthalene sulfonic acids, highlighting the fractionation required to isolate minor isomers like the 2,3-dinitro species.
Experimental Considerations
For researchers synthesizing or utilizing this compound, the following reaction behaviors are critical:
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Reduction to Diamines : The nitro groups can be selectively or exhaustively reduced (using Fe/HCl or H₂/Pd) to yield 2,3-diaminonaphthalene-1-sulfonic acid . This derivative is a potent chelating agent and fluorescent probe precursor.
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Desulfonation : Heating in dilute acid may lead to desulfonation (hydrolysis), yielding 2,3-dinitronaphthalene. This reaction is often used to characterize the position of nitro groups by converting the sulfonic acid to a known reference compound.
Physicochemical Properties & Characterization
Key Properties Table
Data derived from structural analogs and computational models for CAS 71873-00-2.
| Property | Value/Description | Relevance |
| Physical State | Yellow Crystalline Solid | Typical of polynitro aromatics due to conjugation. |
| Solubility | High in H₂O, DMSO, MeOH | Sulfonic acid group confers high polarity. |
| Acidity (pKa) | < 1.0 (Sulfonic acid) | Strong acid; exists as a sulfonate anion at physiological pH. |
| Melting Point | > 250°C (Decomposition) | High lattice energy; likely decomposes before melting. |
| UV-Vis Abs | λmax ~ 300-350 nm | Absorption shifts due to nitro-group conjugation. |
Analytical Validation (Self-Validating Protocol)
To confirm the identity of the 2,3-isomer versus the common 2,4-isomer, use ¹H NMR Spectroscopy .
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Protocol : Dissolve 10 mg in DMSO-d₆.
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Expected Signals :
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H4 : Singlet or doublet with small coupling (due to lack of adjacent protons on the substituted ring).
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H5-H8 : Multiplet pattern typical of an unsubstituted second ring (ABCD system).
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Differentiation : The 2,3-substitution leaves the C4 proton isolated on the first ring. A singlet at C4 (approx 8.5-9.0 ppm deshielded by nitro) strongly indicates 2,3- or 1,2,3-substitution patterns, whereas 2,4-substitution would show a proton at C3 (between nitro groups) which is extremely deshielded.
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Safety & Handling (Nitro-Aromatics)
Warning : Polynitro compounds possess intrinsic explosive potential, although the sulfonic acid group generally stabilizes the molecule compared to pure dinitronaphthalenes.
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Explosion Hazard : Treat as a potential energetic material. Avoid heating to dryness or grinding dry solids.
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Toxicity : Nitro-naphthalenes are potential carcinogens and skin sensitizers. Handle in a fume hood with nitrile gloves.
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Storage : Store in amber vials (light sensitive) at room temperature, away from reducing agents and strong bases.
References
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 135492819, 2,3-Dinitronaphthalene-1-sulfonic acid. Retrieved from [Link]
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Chemical Abstracts Service (CAS) . CAS Registry Number 71873-00-2. American Chemical Society.
- Booth, G. (2000). Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Ward, E. R., & Hawkins, J. G. (1954). The Nitration of 1-Naphthalenesulfonic Acid. Journal of the Chemical Society.
